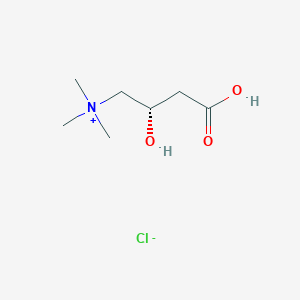
(+)-Carnitine hydrochloride
Cat. No. B156597
Key on ui cas rn:
10017-44-4
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05187093
Procedure details


A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.

Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Yield
99.2%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][C:6]([OH:8])=O)([CH3:4])[CH3:3].C[N+](CC[CH2:15][C:16]([O-:18])=[O:17])(C)C.[Cl-:19]>>[CH3:1][N+:2]([CH2:5][CH:6]([OH:8])[CH2:15][C:16]([OH:18])=[O:17])([CH3:4])[CH3:3].[Cl-:19] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CC(=O)O
|
|
Name
|
γ-butyrobetaine chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CCCC(=O)[O-].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fermentor equipped for continuous culture which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was caught in a vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by centrifugation
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05187093
Procedure details


A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.

Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Yield
99.2%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N+:2]([CH2:5][C:6]([OH:8])=O)([CH3:4])[CH3:3].C[N+](CC[CH2:15][C:16]([O-:18])=[O:17])(C)C.[Cl-:19]>>[CH3:1][N+:2]([CH2:5][CH:6]([OH:8])[CH2:15][C:16]([OH:18])=[O:17])([CH3:4])[CH3:3].[Cl-:19] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CC(=O)O
|
|
Name
|
γ-butyrobetaine chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)CCCC(=O)[O-].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fermentor equipped for continuous culture which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was caught in a vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by centrifugation
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
